1-Bromo-4-(4-fluorophenethoxy)benzene
Description
1-Bromo-4-(4-fluorophenethoxy)benzene is a brominated aromatic compound featuring a phenethoxy substituent (an ethyl group linked via oxygen to a para-fluorinated phenyl ring). Such compounds are critical in pharmaceuticals and agrochemicals due to the bromine atom's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) . The phenethoxy group confers unique electronic and steric properties, influencing reactivity and downstream applications compared to simpler substituents.
Properties
IUPAC Name |
1-bromo-4-[2-(4-fluorophenyl)ethoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c15-12-3-7-14(8-4-12)17-10-9-11-1-5-13(16)6-2-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQJCNILMQBPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-4-(4-fluorophenethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
1-Bromo-4-(4-fluorophenethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Scientific Research Applications
1-Bromo-4-(4-fluorophenethoxy)benzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antipsychotic agents.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Environmental Analysis: It serves as a standard in environmental analysis for detecting and quantifying halogenated organic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-fluorophenethoxy)benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can affect signaling pathways by altering the activity of key proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Bromo-4-(4-fluorophenoxy)benzene
- Structure: Bromine at the para position with a 4-fluorophenoxy group (O-linked fluorophenyl).
- Synthesis : Prepared via Suzuki-Miyaura coupling (59% yield) .
- Reactivity: The phenoxy group’s electron-withdrawing nature (due to fluorine) enhances oxidative addition in palladium-catalyzed cross-couplings.
- Applications: Intermediate for antimalarial quinolones and other bioactive molecules .
1-Bromo-4-(difluoromethoxy)benzene
- Structure : Difluoromethoxy substituent (OCHF₂).
- Reactivity : High yields (72–93%) in Pd-catalyzed direct arylations with heteroarenes (e.g., imidazoles, thiazoles), attributed to the electron-withdrawing difluoromethoxy group activating the aryl bromide .
- Applications : Building block for functionalized heterocycles in drug discovery .
1-Bromo-4-(trifluoromethoxy)benzene
- Structure : Trifluoromethoxy group (OCF₃).
- Properties : Increased lipophilicity and metabolic stability due to the strong electron-withdrawing trifluoromethoxy group.
- Market Trends : Significant growth in pharmaceutical and agrochemical applications, driven by demand for fluorinated intermediates .
1-Bromo-4-(3-thienyl)benzene
- Structure : Thienyl substituent (aromatic sulfur heterocycle).
- Synthesis : Synthesized via Suzuki coupling (73% yield) and further iodinated (98% yield) for regioselective functionalization .
- Applications : Key intermediate in conjugated materials (e.g., ethynyl derivatives for optoelectronics) .
1-Bromo-4-(pentafluoroethoxy)benzene
- Structure : Pentafluoroethoxy group (OCH₂CF₃).
- Physical Properties : Boiling point 185.6°C, density 1.677 g/cm³, and refractive index 1.443 .
- Reactivity : Fluorine-rich substituents enhance resistance to metabolic degradation, making it valuable in medicinal chemistry .
Data Table: Key Attributes of Comparable Compounds
*Synthetic data for this compound is extrapolated from analogous methodologies.
Electronic and Steric Effects on Reactivity
- Electron-Withdrawing Groups (EWGs) : Substituents like trifluoromethoxy or difluoromethoxy increase electrophilicity at the bromine site, accelerating oxidative addition in Pd-catalyzed reactions .
- Steric Effects : Bulky substituents (e.g., phenethoxy) may hinder coupling reactions but enhance selectivity in regioselective syntheses .
Industrial and Research Implications
Compounds like this compound and its analogs are pivotal in drug development, particularly for antimalarial, antiviral, and anticancer agents . Fluorinated derivatives dominate due to their bioavailability and metabolic stability, while sulfur-containing variants (e.g., thienyl) enable advanced material science applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
